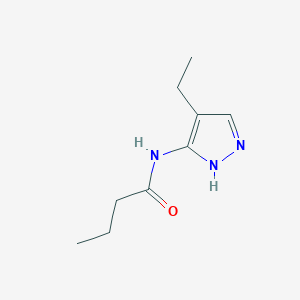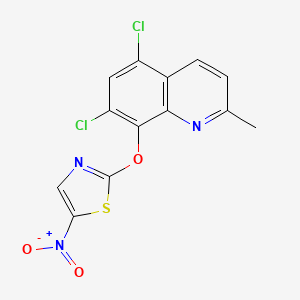![molecular formula C8H6F3N3 B12875477 7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a trifluoromethyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with a suitable pyridine derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production of heterocyclic compounds .
化学反応の分析
Types of Reactions
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazolopyridine oxide, while reduction may produce a triazolopyridine with a reduced functional group .
科学的研究の応用
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action of 7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways related to cancer cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit cell proliferation .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar triazolopyridine structure but with a hydroxyl group at the 3rd position.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound has a pyrazine ring instead of a pyridine ring.
Uniqueness
7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a methyl group and a trifluoromethyl group, which contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
特性
分子式 |
C8H6F3N3 |
|---|---|
分子量 |
201.15 g/mol |
IUPAC名 |
7-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-5-2-3-14-6(4-5)12-13-7(14)8(9,10)11/h2-4H,1H3 |
InChIキー |
KUPBRKSGKOKDFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=C(N2C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



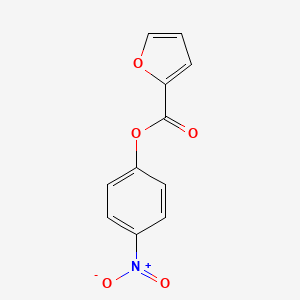
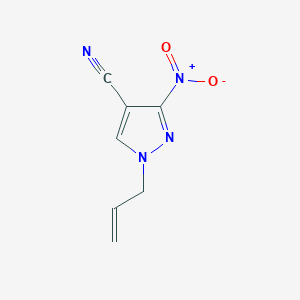
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
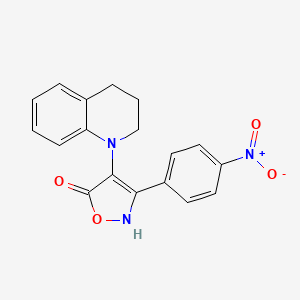
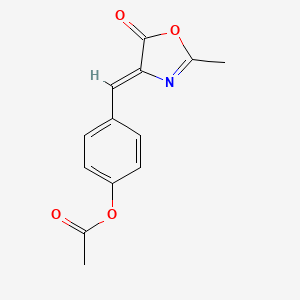
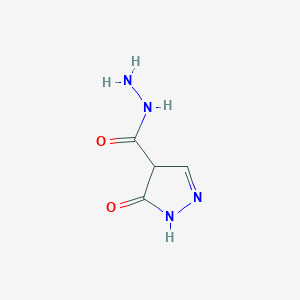
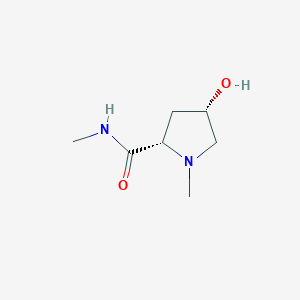
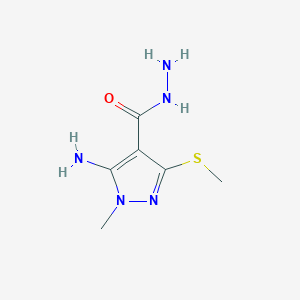
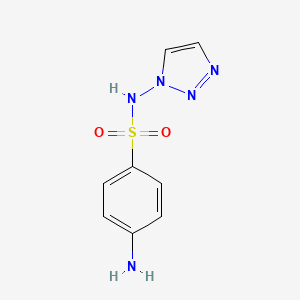
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
